molecular formula C17H20N4O2 B3012993 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1706284-38-9

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B3012993
CAS No.: 1706284-38-9
M. Wt: 312.373
InChI Key: GJHDBIDBPCTLCE-UHFFFAOYSA-N
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Description

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a methoxy group attached to the benzene ring, a piperidinyl group attached to the pyrimidine ring, and an amide linkage connecting the benzene and pyrimidine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting 3-methoxybenzoic acid with an appropriate amine derivative under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The amide linkage can be reduced to form an amine under reducing conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The piperidinyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases like tuberculosis and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A similar compound with a pyrazine moiety instead of a pyrimidine moiety.

    4-cyclohexyl-6-methoxy-2-phenylquinazoline: A compound with a quinazoline ring system instead of a pyrimidine ring.

Uniqueness

3-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

3-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-14-7-5-6-13(10-14)17(22)20-15-11-16(19-12-18-15)21-8-3-2-4-9-21/h5-7,10-12H,2-4,8-9H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHDBIDBPCTLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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